

# Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Cat. No.: B1338088

[Get Quote](#)

## Technical Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**. This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.

## Core Chemical Properties

**Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** is a complex organic molecule featuring a fluorinated and nitrated aromatic ring, making it a valuable building block in medicinal chemistry.<sup>[1]</sup> The presence of the fluorine atom can enhance metabolic stability and bioavailability in derivative compounds, while the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine.<sup>[1][2]</sup>

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FNO <sub>4</sub>	[2]
Molecular Weight	241.22 g/mol	[2]
CAS Number	78543-07-4	[1][3]
Purity (Commercial)	Typically ≥97%	[2]
Storage Conditions	Room temperature, dry and sealed	[2]

## Spectroscopic and Analytical Data

Experimental spectroscopic data for **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** is not readily available in public databases. However, based on its chemical structure, the expected spectral characteristics are outlined below. These predictions can aid researchers in the identification and characterization of this compound.

Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristics
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Ethyl Ester Protons: A triplet corresponding to the -CH<sub>3</sub> group (approx. 1.2-1.4 ppm) and a quartet for the -OCH<sub>2</sub>- group (approx. 4.1-4.3 ppm).</li><li>- Propanoate Methine Proton: A quartet for the chiral proton (-CH-) adjacent to the aromatic ring and the carbonyl group (approx. 3.8-4.0 ppm).</li><li>- Propanoate Methyl Protons: A doublet for the -CH(CH<sub>3</sub>)- group (approx. 1.5-1.7 ppm).</li><li>- Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A signal around 170-175 ppm.</li><li>- Aromatic Carbons: Multiple signals in the 120-160 ppm range. The carbon attached to the fluorine will show a large C-F coupling constant.</li><li>- Ethyl Ester Carbons: Signals for -OCH<sub>2</sub>- (approx. 60-65 ppm) and -CH<sub>3</sub> (approx. 14-16 ppm).</li><li>- Propanoate Carbons: Signals for the chiral carbon (-CH-) and the methyl carbon (-CH<sub>3</sub>).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C=O Stretch (Ester): Strong absorption band around 1735-1750 cm<sup>-1</sup>.</li><li>- N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm<sup>-1</sup> and one symmetric stretch around 1345-1385 cm<sup>-1</sup>.</li><li>- C-F Stretch: A strong band in the 1000-1350 cm<sup>-1</sup> region.</li><li>- C-O Stretch (Ester): Absorption in the 1000-1300 cm<sup>-1</sup> range.</li><li>- Aromatic C=C Stretch: Bands in the 1450-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion Peak (M<sup>+</sup>): Expected at m/z = 241.07.</li></ul>

## Experimental Protocols

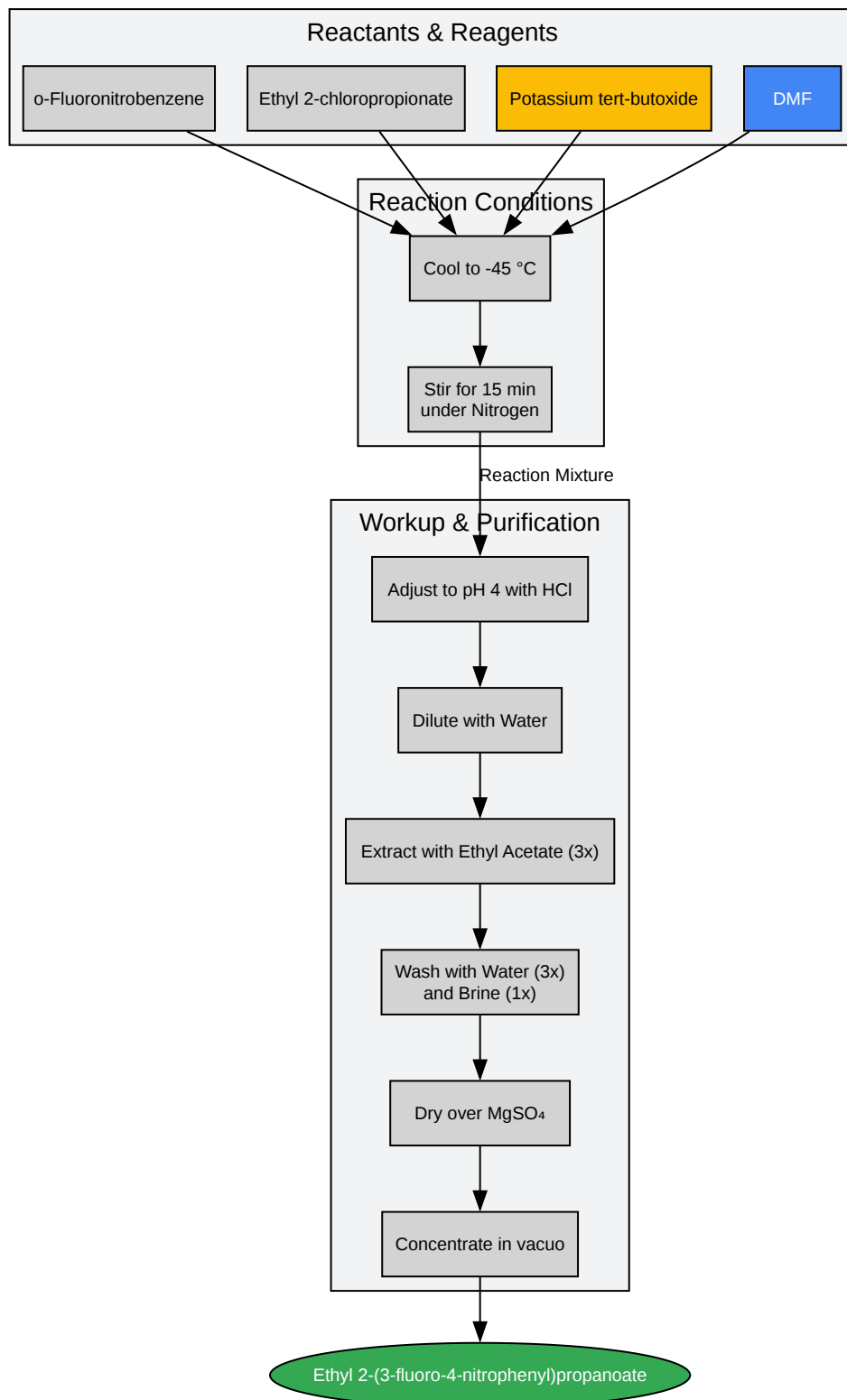
This compound can be synthesized via multiple routes. Below are two detailed experimental protocols derived from patent literature.

### Synthesis from o-Fluoronitrobenzene

This protocol describes the synthesis via nucleophilic aromatic substitution.

Experimental Workflow

## Synthesis from o-Fluoronitrobenzene

[Click to download full resolution via product page](#)

Caption: Synthesis via Nucleophilic Aromatic Substitution.

#### Methodology:

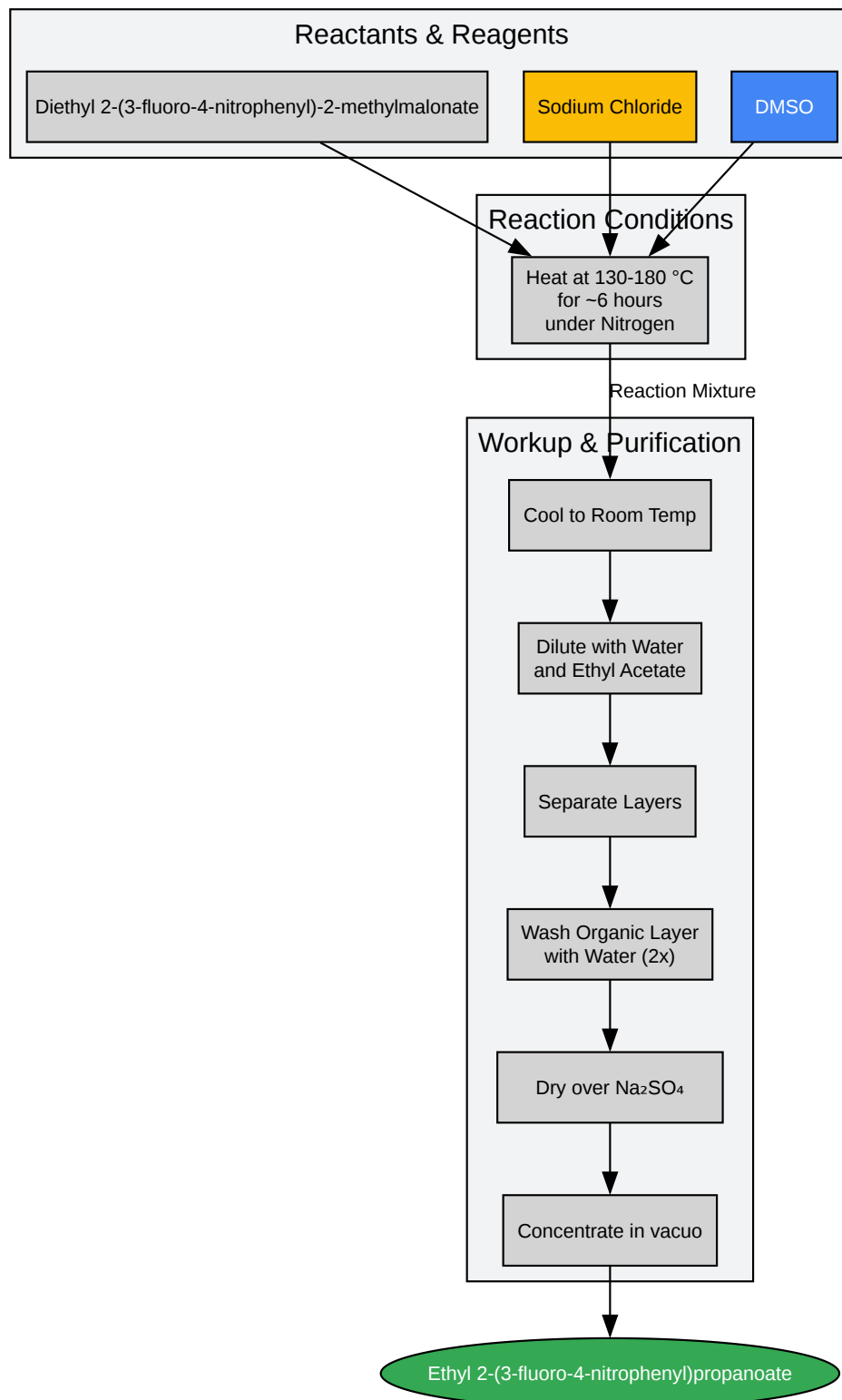
- Under a nitrogen atmosphere, slurry potassium tert-butoxide (73 mmol) in N,N-dimethylformamide (DMF) and cool the mixture to -45 °C.[\[1\]](#)
- Add a mixture of o-fluoronitrobenzene (36.6 mmol) and ethyl-2-chloropropionate (36.6 mmol) while maintaining the temperature at -45 °C.[\[1\]](#)
- Stir the reaction mixture for 15 minutes.[\[1\]](#)
- Adjust the pH of the reaction mixture to 4 using 16% HCl and then dilute with 250 mL of water.[\[1\]](#)
- Extract the aqueous phase three times with 100 mL portions of ethyl acetate.[\[1\]](#)
- Combine the organic phases and wash them three times with 100 mL of water and once with 100 mL of brine.[\[1\]](#)
- Dry the organic phase over magnesium sulfate.[\[1\]](#)
- Concentrate the solution under vacuum to obtain the final product, **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**. A yield of 96% has been reported for this method.[\[1\]](#)

## Synthesis via Decarboxylation

This alternative method involves the decarboxylation of a malonate ester intermediate.

#### Experimental Workflow

## Synthesis via Decarboxylation

[Click to download full resolution via product page](#)

Caption: Synthesis via Decarboxylation of a Malonate Ester.

#### Methodology:

- Prepare a mixture of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (100 mmol), sodium chloride (110 mmol), and 50 mL of dimethyl sulfoxide (DMSO).[\[4\]](#)[\[5\]](#)
- Heat the mixture under a nitrogen atmosphere at a temperature between 130°C and 180°C for approximately 6 hours.[\[4\]](#)[\[5\]](#)
- After the reaction, cool the mixture to room temperature.[\[4\]](#)
- Dilute the cooled mixture with 100 mL of water and 100 mL of ethyl acetate.[\[4\]](#)[\[5\]](#)
- Separate the organic and aqueous layers.[\[4\]](#)
- Wash the organic layer twice with 25 mL portions of water.[\[4\]](#)[\[5\]](#)
- Dry the organic layer over disodium sulfate.[\[4\]](#)[\[5\]](#)
- Concentrate the solution under vacuum to yield the desired product, **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.[\[4\]](#)[\[5\]](#)

## Applications in Drug Development and Organic Synthesis

**Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** is a valuable intermediate, primarily utilized for its potential to be transformed into biologically active molecules.

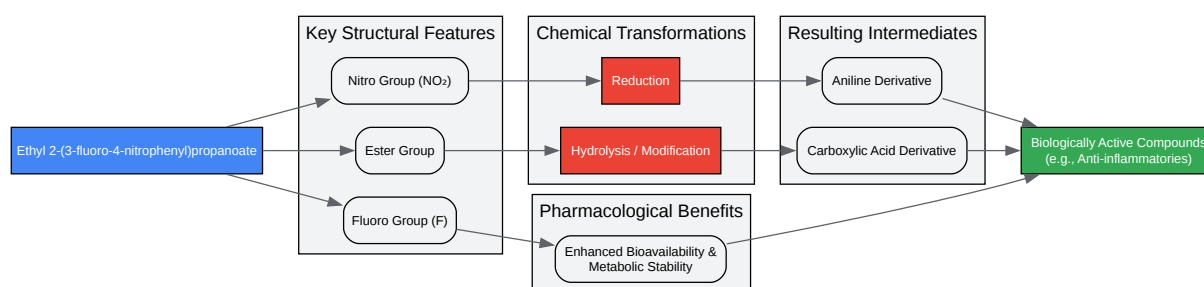
- **Pharmaceutical Intermediate:** It is frequently employed in the synthesis of anti-inflammatory and analgesic agents.[\[2\]](#)
- **Versatile Building Block:** The structure is a key component for developing compounds with potential biological activity in both pharmaceuticals and agrochemicals.[\[2\]](#)
- **Chemical Reactivity:**
  - The nitro group can be readily reduced to an amine, which can then be used for a wide range of subsequent reactions, such as amide bond formation, allowing for the



introduction of diverse functional groups.[2]

- The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, expanding its synthetic utility.[2]
- The fluorine atom is often incorporated into drug candidates to block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties like bioavailability.[2]

### Logical Relationship of Compound Utility



[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

## Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Handling:** Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
- In Case of Exposure:
  - Eyes: Rinse cautiously with water for several minutes.
  - Skin: Wash with plenty of soap and water.
  - Inhalation: Move to fresh air.
  - Ingestion: Clean mouth with water and drink plenty of water afterwards.
- Seek medical attention if irritation or other symptoms persist.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate [myskinrecipes.com]
- 3. ETHYL 2-(3-FLUORO-4-NITROPHENYL)PROPIONATE | 78543-07-4 [chemicalbook.com]
- 4. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 5. US4324904A - Processes for the preparation of hydratropic acids and esters - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338088#ethyl-2-3-fluoro-4-nitrophenyl-propanoate-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)